molecular formula C10H20O B3052739 2,5-Dipropyltetrahydrofuran CAS No. 4457-62-9

2,5-Dipropyltetrahydrofuran

Cat. No. B3052739
CAS RN: 4457-62-9
M. Wt: 156.26 g/mol
InChI Key: DJLOLYHMQTXRPV-UHFFFAOYSA-N
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Description

2,5-Dipropyltetrahydrofuran is a chemical compound with the molecular formula C10H20O . It has an average mass of 156.265 Da and a monoisotopic mass of 156.151413 Da . This compound finds applications in various fields. In the field of organic synthesis, it serves as a versatile solvent and reaction medium for chemical reactions due to its unique chemical properties, such as its ability to dissolve a wide range of organic compounds .


Synthesis Analysis

The synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran involves a three-step strategy. This includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 2,5-Dipropyltetrahydrofuran consists of 10 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dipropyltetrahydrofuran include its molecular formula (C10H20O), average mass (156.265 Da), and monoisotopic mass (156.151413 Da) . More detailed properties such as melting point, boiling point, and density can be found in various chemical databases .

Scientific Research Applications

Singlet Oxygen Detection

Biomass Conversion

  • Biomass to Furan Derivatives : 2,5-Dipropyltetrahydrofuran derivatives, such as 2-methyltetrahydrofuran, are important in converting biomass into useful chemicals. Studies have shown the efficient conversion of furfural to 2-methyltetrahydrofuran using non-precious metal catalysts, underscoring its role in sustainable chemistry (Liu et al., 2020), (Chernyshev, Kravchenko, & Ananikov, 2017).

Synthetic Chemistry

  • Organic Synthesis : 2,5-Dipropyltetrahydrofuran derivatives are used in the synthesis of complex organic molecules. For instance, a study developed concise syntheses of 2,5-disubstituted-3-hydroxytetrahydrofurans, which are valuable in the preparation of various organic compounds (Kang, Mowat, Pinter, & Britton, 2009).

properties

IUPAC Name

2,5-dipropyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-3-5-9-7-8-10(11-9)6-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLOLYHMQTXRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(O1)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340550
Record name 2,5-Dipropyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dipropyltetrahydrofuran

CAS RN

4457-62-9
Record name 2,5-Dipropyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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